molecular formula C20H22N4O3 B2581193 N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-85-1

N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2581193
CAS No.: 1326916-85-1
M. Wt: 366.421
InChI Key: HGQPQDUHGQNXDR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 895644-28-7) is a triazole-carboxamide derivative characterized by a 1,4-disubstituted triazole core. The compound features a 3,4-dimethylphenyl group at the 1-position of the triazole ring and a 2,4-dimethoxybenzyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-5-7-16(9-14(13)2)24-12-18(22-23-24)20(25)21-11-15-6-8-17(26-3)10-19(15)27-4/h5-10,12H,11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPQDUHGQNXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Attachment of the Benzyl Group: The 2,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole derivative.

    Formation of the Carboxamide: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Products may include the corresponding amine derivative.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

Medically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The triazole-carboxamide scaffold is common among analogues, but substituent variations significantly influence properties:

Compound Triazole Substituent (1-position) Carboxamide Substituent Key Modifications Synthetic Method
Target Compound 3,4-Dimethylphenyl 2,4-Dimethoxybenzyl Methoxy (electron-donating) groups General Procedure B/D (presumed)
MKA027 (6v) 3,4-Dimethylphenyl Benzyl Lacks methoxy groups; simpler aromatic substitution General Procedure D
3l 2,3-Dimethylphenyl Quinolin-2-yl Quinoline moiety introduces π-π stacking potential General Procedure B
6h (MKA030) 3,4-Dichlorophenyl 2-Chlorophenethyl Chlorine atoms enhance lipophilicity General Procedure D
Compound 3,4-Dimethylphenyl 4-Acetamidophenyl Acetamido group adds H-bonding capacity Not specified

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxybenzyl group enhances solubility and may influence binding interactions via hydrogen bonding, whereas chlorinated analogues (e.g., 6h) prioritize lipophilicity .
  • Aromatic Substitution: Quinoline (3l) and naphthyl (3n) substituents in analogues suggest improved stacking interactions with hydrophobic protein pockets .

Analytical Characterization

Comparative Spectral Data :

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HPLC Retention (min) Purity (%)
Target Not reported Not reported Not reported Discontinued
3l 2.25 (s, 6H, CH₃), 7.21–8.15 (m, aromatic) 120.5 (C=O), 140.2 (triazole C) 12.8 >95
6h (MKA030) 9.36 (s, 1H, NH), 7.45–7.89 (m, aromatic) 165.2 (C=O), 135.4 (Cl-C) 13.27 99.2

Notes:

  • The target compound’s discontinuation () may correlate with incomplete analytical profiling or challenges in scalability.
  • Analogues like 3l and 6h exhibit high purity (>95%), validated via NMR and HRMS .

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